2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound that belongs to the class of azetidines and thiazoles. This compound is characterized by the presence of a fluoro-substituted methoxyphenyl group, a sulfonyl group, and an azetidine ring connected to a thiazole moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and suitable bases.
Attachment of the Fluoro-Substituted Methoxyphenyl Group: This step may involve nucleophilic aromatic substitution reactions.
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)oxazole
- 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)imidazole
- 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
Uniqueness
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S2/c1-19-11-3-2-9(14)6-12(11)22(17,18)16-7-10(8-16)20-13-15-4-5-21-13/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVQOTQHFZQJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.